

# An In-depth Technical Guide to the CCR2 Gene and Protein Structure

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## Compound of Interest

Compound Name:	CCR2-RA
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## Introduction

The C-C motif chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the CCR2 gene and protein structure, its signaling pathways, and key experimental methodologies for its study.

## CCR2 Gene Structure

The human CCR2 gene is located on the short (p) arm of chromosome 3 at position 21.31.[1] It is part of a larger cluster of chemokine receptor genes. The gene spans approximately 7,195 base pairs and gives rise to two main isoforms, CCR2A and CCR2B, through alternative splicing.[1]

Feature	Description
Gene Symbol	CCR2
Full Name	C-C motif chemokine receptor 2
Aliases	CC-CKR-2, CCR-2, CD192, CKR2, CMKBR2, MCP-1-R
Chromosomal Location	3p21.31
Gene Size	~7,195 bases
Isoforms	CCR2A, CCR2B

#### Isoform Generation:

The two major isoforms of CCR2, CCR2A and CCR2B, differ in their C-terminal tails due to alternative splicing of the gene's transcripts.[2] CCR2B is the more predominantly expressed isoform on the cell surface, while CCR2A is often found in the cytoplasm.[3] This differential localization suggests distinct functional roles for the two isoforms.

## CCR2 Protein Structure

The CCR2 protein is a classic seven-transmembrane (7TM) G protein-coupled receptor. The polypeptide chain is composed of 374 amino acids for the canonical isoform (CCR2A), with a molecular weight of approximately 41.9 kDa.[1]

### Key Structural Features:

- N-terminus: An extracellular domain that plays a role in ligand binding.
- Seven Transmembrane Helices (TM1-TM7): These alpha-helical domains are embedded within the cell membrane.
- Three Intracellular Loops (ICL1-ICL3): These loops are crucial for G protein coupling and intracellular signaling.
- Three Extracellular Loops (ECL1-ECL3): These loops are involved in ligand recognition and binding.

- C-terminus: An intracellular domain that can be a site for post-translational modifications and interactions with regulatory proteins.

Domain	Amino Acid Residue Range
Extracellular N-terminus	1-42
Transmembrane Helix 1	43-70
Intracellular Loop 1	71-77
Transmembrane Helix 2	78-101
Extracellular Loop 1	102-118
Transmembrane Helix 3	119-144
Intracellular Loop 2	145-161
Transmembrane Helix 4	162-182
Extracellular Loop 2	183-202
Transmembrane Helix 5	203-227
Intracellular Loop 3	228-251
Transmembrane Helix 6	252-277
Extracellular Loop 3	278-287
Transmembrane Helix 7	288-310
Intracellular C-terminus	311-374

Data sourced from UniProt (P41597).[4]

## Ligand Binding:

CCR2 binds to several chemokines with varying affinities. The primary and most potent ligand is CCL2. Other ligands include CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5, in mice), and CCL13 (MCP-4).[3][5] The binding of these chemokines to the extracellular loops and N-terminus of CCR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Quantitative binding affinity data for all endogenous ligands is a subject of ongoing research and can vary depending on the experimental system used.

## Expression Profile:

CCR2 is predominantly expressed on monocytes, macrophages, and activated T cells.[1][2] Its expression levels can be modulated by various stimuli, including inflammatory cytokines and lipids.

A comprehensive quantitative comparison of CCR2 expression across different immune cell subtypes is an active area of investigation.

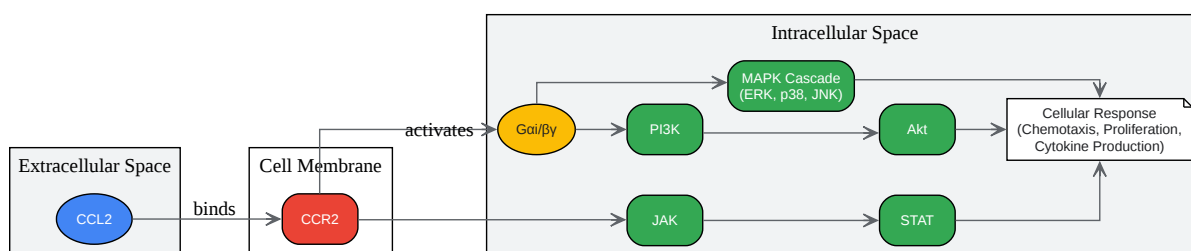
## CCR2 Signaling Pathways

Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the G $\alpha$ i subtype. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.

## Major Signaling Cascades:

- **G Protein-Coupled Signaling:** Ligand binding causes a conformational change in CCR2, leading to the exchange of GDP for GTP on the G $\alpha$ i subunit. This results in the dissociation of the G $\alpha$ i-GTP and G $\beta$  $\gamma$  subunits, which then activate downstream effectors.
- **Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:** The G $\beta$  $\gamma$  subunit can activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. The PI3K/Akt pathway is crucial for cell survival and proliferation.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** CCR2 activation can also trigger the MAPK cascade, including the activation of ERK1/2, p38, and JNK. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.
- **Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway:** CCR2 has been shown to activate the JAK/STAT pathway, which is critical for cytokine signaling

and immune cell function.[6] Upon receptor activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription.



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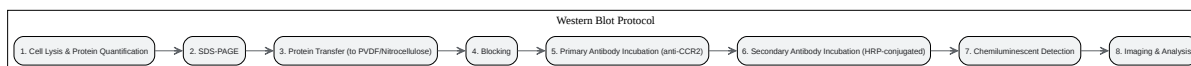
Figure 1: Overview of major CCR2 signaling pathways.

## Key Experimental Protocols

### Western Blot Analysis for CCR2 Isoform Detection

This protocol describes the detection of CCR2A and CCR2B protein isoforms in cell lysates.

Experimental Workflow:



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Figure 2: Workflow for Western Blot analysis of CCR2.

Methodology:

- Sample Preparation:
  - Lyse cells expressing CCR2 in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify total protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
  - Denature 20-40  $\mu$ g of total protein per lane by boiling in Laemmli sample buffer.
  - Separate proteins on a 10% SDS-polyacrylamide gel.
- Protein Transfer:
  - Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
  - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Antibody Incubation:
  - Incubate the membrane with a primary antibody specific for CCR2 (capable of detecting both isoforms) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times for 10 minutes each with TBST.
- Detection and Analysis:

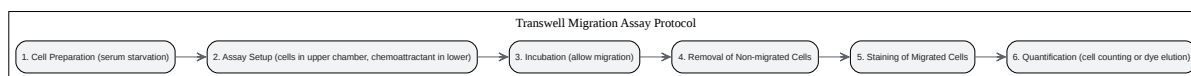
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Analyze the band intensities to determine the relative expression levels of CCR2A and CCR2B.

Note: Specific antibody concentrations and incubation times may need to be optimized.[2][7]

## Transwell Migration (Chemotaxis) Assay

This protocol measures the chemotactic response of CCR2-expressing cells to a chemokine gradient.

Experimental Workflow:



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Figure 3: Workflow for Transwell migration assay.

Methodology:

- Cell Preparation:
  - Culture CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes) to the desired density.
  - Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.
  - Resuspend the cells in serum-free medium at a concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:

- Use a 24-well plate with Transwell inserts (typically with a 5  $\mu\text{m}$  pore size for monocytes).
- Add 600  $\mu\text{L}$  of serum-free medium containing the chemoattractant (e.g., CCL2 at 10-50 ng/mL) to the lower chamber.
- Add 100  $\mu\text{L}$  of the cell suspension ( $1 \times 10^5$  cells) to the upper chamber of the Transwell insert.
- For inhibitor studies, pre-incubate the cells with the CCR2 antagonist before adding them to the upper chamber.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours.
- Quantification of Migration:
  - Carefully remove the Transwell inserts.
  - Remove the non-migrated cells from the top of the membrane using a cotton swab.
  - Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
  - Stain the migrated cells with a solution such as Crystal Violet or DAPI.
  - Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

Note: Optimal incubation times and chemoattractant concentrations may vary depending on the cell type.<sup>[8][9]</sup>

## Conclusion

The CCR2 gene and its protein product are central players in the inflammatory response. A thorough understanding of their structure, function, and signaling is crucial for the development of novel therapeutics for a wide range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of the CCL2-

CCR2 axis. Further research into the quantitative aspects of ligand binding and receptor expression will continue to refine our understanding of this important biological system.

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## References

- [1. atlasgeneticsoncology.org \[atlasgeneticsoncology.org\]](https://atlasgeneticsoncology.org)
- [2. Analysis of CCR2 splice variant expression patterns and functional properties - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. uniprot.org \[uniprot.org\]](https://www.uniprot.org/)
- [5. Targeting the CCL2-CCR2 signaling axis in cancer metastasis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [7. resources.novusbio.com \[resources.novusbio.com\]](https://resources.novusbio.com)
- [8. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray \[creative-bioarray.com\]](https://www.creative-bioarray.com)
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